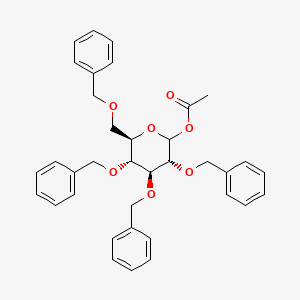

1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (1-OATBG) is a derivative of the naturally occurring sugar D-glucose. It is a highly versatile molecule with a wide range of applications in scientific research. It serves as a pivotal link in the intricate synthesis of cutting-edge medication based on carbohydrates . Positioned with utmost precision, its acetyl group and benzyl protection groups make it an exceptional resource for generating antiviral agents, potent anti-inflammatory drugs, and promising therapies for diabetes and cancer .

Synthesis Analysis

Protected carbohydrate hemiacetals like 1-OATBG may be converted into glycosyl donors or used as donors directly . Alternatively, they may be used as substrates for nucleophilic addition reactions . The galactose hemiacetal IV may be prepared from galactose via a glycoside or a thioglycoside to protect the anomeric position during the introduction of benzyl ethers . A short route has been described to multigram quantities of 2,3,4,6-tetra-O-benzyl-d-galactopyranose IV and also the gluco hemiacetal V starting from lactose .Molecular Structure Analysis

The molecular formula of 1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose is C36H38O7 . The molecular weight is 582.68 . The IUPAC name is [Aplicaciones Científicas De Investigación

Glycosylation Processes : This compound has been used in glycosylation processes. Koto et al. (1981) utilized it in a one-stage β-glucosylation process to synthesize complex carbohydrates (Koto, Inada, Yoshida, Toyama, & Zen, 1981).

Synthesis of Sugar Derivatives : It has been employed in the synthesis of various sugar derivatives. For instance, Defaye et al. (1984) used it in the synthesis of 1-thiosucrose and its anomers (Defaye, Driguez, Poncet, Chambert, & Petit-Glatron, 1984).

Formation of Sugar-Based Esters : The compound is instrumental in the formation of sugar-based esters. Endo and Araki (1997) demonstrated its transformation into 1-O-(methylthio)thiocarbonyl derivatives using phase transfer catalysis methods (Endo & Araki, 1997).

Chemical Synthesis Reactions : It has been used in various chemical synthesis reactions, such as the synthesis of α-D-Glucopyranosyl and α-D-Galactopyranosyl Cyanides, as investigated by García López et al. (1987) (García López, Heras, & Félix, 1987).

Preparation of Glucopyranosyl Esters : Valenteković and Keglević (1980) used this compound in the synthesis of α- and β-D-glucopyranosyl esters of tripeptides, highlighting its role in peptide chemistry (Valenteković & Keglević, 1980).

Propiedades

IUPAC Name |

[(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33-,34+,35-,36?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFLBSFJOGQSRA-KXCACMGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O,3-O,4-O,6-O-Tetrabenzyl-D-glucopyranose acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Bromoethylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulene](/img/structure/B1145178.png)